molecular formula C20H17FN6 B2806001 N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946217-89-6

N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2806001
CAS No.: 946217-89-6
M. Wt: 360.396
InChI Key: FTXLMFGNJIODJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-Fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenyl group at the N4 position, a phenyl group at the 1-position, and an allyl (prop-2-en-1-yl) group at the N6 position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine-based kinase inhibitors, which often exhibit anticancer and anti-inflammatory properties.

Properties

IUPAC Name

4-N-(4-fluorophenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6/c1-2-12-22-20-25-18(24-15-10-8-14(21)9-11-15)17-13-23-27(19(17)26-20)16-6-4-3-5-7-16/h2-11,13H,1,12H2,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXLMFGNJIODJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under reflux conditions. For instance, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate forms a hydrazone intermediate, which undergoes cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often employ microwave irradiation techniques to enhance reaction rates and yields .

Chemical Reactions Analysis

N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Scientific Research Applications

N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent modifications. Below is a systematic comparison of the target compound with structurally similar analogs:

Substituent Effects at N4 and N6 Positions

  • N4-(3-Fluorophenyl)-1-phenyl-N6-propyl variant ():

    • Replacing the 4-fluorophenyl group with a 3-fluorophenyl at N4 and a propyl group at N6 alters steric and electronic properties. The 3-fluorophenyl group may reduce metabolic stability compared to the 4-fluorophenyl analog due to differences in para- vs. meta-substitution effects on ring electronics .
    • Molecular Weight: 379.4 g/mol (estimated).
  • The methyl group at N4 may sterically hinder interactions with target proteins compared to the smaller fluorine substituent .
  • N4-(2/3/4-Methoxyphenyl)-N3-(4-phenoxyphenyl) variants (): Methoxy groups at N4 improve solubility (e.g., 65% yield for the 3-methoxy derivative) but reduce melting points (199–201°C vs. 243–245°C for the 2-methoxy analog). These trends suggest that electron-donating substituents enhance solubility but destabilize crystal packing .

Allyl (Prop-2-en-1-yl) vs. Alkyl/Other Groups at N6

  • This feature is absent in propyl or ethyl analogs (e.g., ).
  • N6-Ethyl variant ():

    • The ethyl group (C15H17ClN6, MW 316.79 g/mol) confers moderate water solubility (0.5 µg/mL at pH 7.4). The allyl group in the target compound may further reduce solubility due to increased hydrophobicity .
  • N6-Isopropyl variant ():

    • The bulkier isopropyl group (C17H22N6, MW 310.4 g/mol) likely reduces binding affinity compared to smaller substituents, as steric hindrance disrupts target engagement .

Key Research Findings

Fluorine Position Matters : The 4-fluorophenyl group in the target compound may offer better metabolic stability and target affinity than 3-fluorophenyl analogs due to reduced steric clash and optimized electronic effects .

Solubility Trade-offs : Bulky or hydrophobic groups (e.g., benzyl in ) lower solubility, whereas electron-donating groups (e.g., methoxy in ) improve it but may reduce thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.